molecular formula C13H13NO2 B12332382 (3-(6-Methoxypyridin-3-yl)phenyl)methanol

(3-(6-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12332382
M. Wt: 215.25 g/mol
InChI Key: JPNPZWBWUZSLCL-UHFFFAOYSA-N
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Description

(3-(6-Methoxypyridin-3-yl)phenyl)methanol is a chemical compound with the molecular formula C13H13NO2. It features a methanol group attached to a phenyl ring, which is further substituted with a 6-methoxypyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-methoxypyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, catalytic hydrogenation.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (3-(6-Methoxypyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Uniqueness: (3-(6-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(6-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-6-5-12(8-14-13)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3

InChI Key

JPNPZWBWUZSLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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